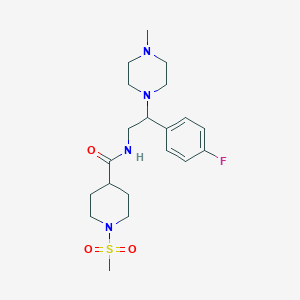
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H31FN4O3S and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C20H23F2N3O3S
- Molecular Weight : 395.48 g/mol
- Functional Groups : Includes a piperidine ring, methylsulfonyl group, and fluorophenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been shown to bind selectively to serotonin and dopamine receptors, influencing neurotransmitter release and uptake, which can modulate various physiological processes including mood regulation and cognitive functions .
Biological Activity Overview
The compound exhibits a range of biological activities:
- Antidepressant Effects : Studies indicate that it may have potential antidepressant properties through its action on serotonin receptors.
- Neuroprotective Effects : Research suggests it could protect against neurodegeneration by modulating signaling pathways associated with neuronal survival .
- Antitumor Activity : Preliminary studies have indicated potential anticancer effects, warranting further investigation into its efficacy against various cancer cell lines .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance, in studies involving human colon cancer cells (HCT 116), the compound showed an IC50 value of approximately 5 μM, indicating moderate potency compared to established chemotherapeutics like doxorubicin .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. In rodent models, it was observed to reduce depressive-like behaviors, suggesting its potential as an antidepressant agent. Additionally, it demonstrated favorable bioavailability and distribution characteristics, making it a candidate for further clinical development .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of the compound on multiple cancer cell lines. Results indicated that it inhibited cell growth significantly in HCT 116 cells with an IC50 value comparable to leading anticancer agents. The study concluded that further exploration into its mechanism of action could reveal novel pathways for cancer treatment .
Case Study 2: Neuropharmacological Effects
In a behavioral study using rodent models, the compound was administered to assess its impact on depressive behaviors. Results showed a marked reduction in immobility time in forced swim tests, suggesting potential antidepressant effects mediated through serotonin receptor interactions. This positions the compound as a promising candidate for treating mood disorders .
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN4O3S/c1-23-11-13-24(14-12-23)19(16-3-5-18(21)6-4-16)15-22-20(26)17-7-9-25(10-8-17)29(2,27)28/h3-6,17,19H,7-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXGJHCAZZJJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














